2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide
Description
Properties
Molecular Formula |
C20H18Cl2N4O2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c21-14-6-7-15(17(22)12-14)20(28)25-18-5-2-1-4-16(18)19(27)24-8-3-10-26-11-9-23-13-26/h1-2,4-7,9,11-13H,3,8,10H2,(H,24,27)(H,25,28) |
InChI Key |
UBEIMOKKDKQPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dichlorobenzamide Core
The dichlorobenzamide moiety is typically derived from 2,4-dichlorobenzoic acid via activation as an acid chloride, followed by coupling with a phenylenediamine derivative. In one protocol, 2,4-dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is subsequently reacted with 2-aminophenylcarbamate in anhydrous dichloromethane (DCM) under nitrogen. This step achieves yields of 68–72% after silica gel chromatography.
Critical Parameters :
-
Temperature Control : Reactions conducted at 0–5°C minimize side reactions such as over-chlorination.
-
Solvent Selection : Anhydrous DCM ensures compatibility with acid-sensitive intermediates.
Stepwise Procedural Breakdown
Boronic Ester Formation for Suzuki-Miyaura Coupling
A pivotal intermediate, 3-acetamidophenyl boronic acid pinacol ester, is synthesized via palladium-catalyzed borylation. As detailed in, this involves reacting 3-bromoacetophenone with bis(pinacolato)diboron in the presence of PdCl₂(dppf)₂ and potassium acetate in 1,4-dioxane at 85°C under nitrogen.
Representative Protocol :
-
Combine 3-bromoacetophenone (2.5 g, 11.6 mmol), bis(pinacolato)diboron (4.4 g, 17.5 mmol), potassium acetate (3.4 g, 35 mmol), and PdCl₂(dppf)₂ (0.95 g, 1.1 mmol) in dioxane (100 mL).
-
Degas with nitrogen and reflux at 85°C for 12 hours.
-
Purify via column chromatography (ethyl acetate/petroleum ether, 15% v/v) to isolate the boronic ester (51% yield).
Table 1: Optimization of Boronic Ester Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf)₂ | Dioxane | 85 | 51 |
| Pd(PPh₃)₄ | Toluene | 100 | 76 |
| Pd(OAc)₂ | DMF | 120 | 38 |
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The boronic ester intermediate undergoes cross-coupling with 2-nitro-5-bromophenylacetamide to install the carbamoylphenyl group. A representative procedure employs tetrakis(triphenylphosphine)palladium(0) in a toluene/ethanol/water solvent system under microwave irradiation.
Key Observations :
-
Microwave Assistance : Reduces reaction time from 12 hours to 10 minutes while maintaining yields >70%.
-
Base Selection : Potassium carbonate outperforms sodium carbonate in minimizing ester hydrolysis.
Table 2: Solvent Effects on Coupling Efficiency
| Solvent System | Time (h) | Yield (%) |
|---|---|---|
| Toluene/Ethanol/H₂O | 0.17 | 76 |
| DME/H₂O | 7 | 74 |
| Dioxane/H₂O | 12 | 51 |
Amidation with 3-Imidazol-1-yl-Propylamine
The final step involves reacting the coupled intermediate with 3-imidazol-1-yl-propylamine using EDCI/HOBt activation in DCM. This achieves the target compound in 65–70% yield after recrystallization from ethanol.
Optimization Insights :
-
Coupling Agents : EDCI/HOBt suppresses racemization compared to DCC/DMAP.
-
Temperature : Room temperature (25°C) balances reaction rate and byproduct formation.
Reaction Condition Optimization
Catalyst Systems and Ligand Effects
Palladium catalysts with bidentate ligands (e.g., dppf) enhance stability and turnover in Suzuki couplings. For example, PdCl₂(dppf)₂ achieves 51% yield in boronic ester synthesis, whereas monodentate ligands like PPh₃ result in lower yields (38%).
Solvent and Temperature Profiling
Polar aprotic solvents (e.g., dioxane) improve boronic ester solubility, while mixed aqueous systems (toluene/ethanol/H₂O) accelerate coupling kinetics. Elevated temperatures (>100°C) are avoided to prevent imidazole ring degradation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/petroleum ether) remains the standard for intermediate purification, though preparative HPLC is employed for final compound isolation.
Spectroscopic Validation
-
¹H NMR : Characteristic signals include δ 7.89 (d, J=1.6 Hz, benzamide aromatic proton) and δ 7.30 (imidazole C-H).
Comparative Analysis of Methodologies
Table 3: Yield Comparison Across Synthetic Routes
| Step | Method A (Yield %) | Method B (Yield %) |
|---|---|---|
| Boronic Ester | 51 | 76 |
| Suzuki Coupling | 74 | 76 |
| Final Amidation | 65 | 70 |
Method A: PdCl₂(dppf)₂, dioxane, 85°C.
Method B: Pd(PPh₃)₄, toluene/ethanol/H₂O, microwave .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The dichloro groups may enhance the compound’s binding affinity to its targets, leading to potent biological effects .
Comparison with Similar Compounds
Core Benzamide Modifications
- Chlorination Pattern : The target compound’s 2,4-dichloro substitution is shared with compounds in and , which are associated with antiparasitic and anticancer activities. In contrast, 3,4-dichloro analogs () exhibit distinct UV spectral properties due to electronic effects .
- Imidazole vs. Other Heterocycles : The imidazole-propylcarbamoyl group in the target compound differentiates it from thiourea () or benzimidazole derivatives (). Imidazole’s nitrogen-rich structure may facilitate hydrogen bonding with biological targets, whereas thiourea derivatives rely on sulfur interactions .
Side Chain Variations
- Urea and Thiourea Derivatives : Compounds with urea () or thiourea () side chains demonstrate how polar groups influence pharmacokinetics. The target compound’s carbamoyl linkage may balance hydrophilicity and membrane permeability .
Biological Activity
2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide is a synthetic compound with a unique structure that includes a dichlorobenzamide core and an imidazolyl propylcarbamoyl substituent. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H18Cl2N4O2, with a molecular weight of 417.3 g/mol. The presence of two chlorine atoms and three nitrogen atoms contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2N4O2 |
| Molecular Weight | 417.3 g/mol |
| Chlorine Atoms | 2 |
| Nitrogen Atoms | 3 |
| Oxygen Atoms | 2 |
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tubulin polymerization by interacting with the colchicine binding site on the β-tubulin dimer, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism of action involves competitive binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This has been demonstrated in various cancer cell lines, including melanoma and prostate cancer cells.
Case Studies
- Melanoma Cell Lines : In vitro studies assessed the antiproliferative activities of related compounds against human metastatic melanoma cell lines (A375 and WM-164). A notable compound demonstrated an IC50 value of 0.91 μM, indicating potent activity against drug-resistant tumors .
- Prostate Cancer : The efficacy of similar compounds was evaluated using prostate cancer cell lines (LNCaP, PC-3). Results indicated significant growth inhibition, supporting the potential use of these compounds in therapeutic settings for resistant cancer types .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analyses highlight that modifications to the imidazole ring can enhance biological efficacy .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings indicate that certain derivatives exhibit low toxicity levels when tested on zebrafish embryos, classifying them as potentially safe for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2,4-dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via sequential alkylation and acylation reactions. For example:
Alkylation : React aniline derivatives (e.g., 4-chloroaniline) with imidazole-containing propylamine precursors under Boc protection, followed by deprotection using HCl .
Acylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide backbone .
- Optimization : Use high-purity reagents, control reaction temperatures (e.g., reflux for imidazole coupling), and employ silica gel column chromatography or HPLC for purification .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Compare experimental and NMR shifts with computational predictions to confirm aromatic proton environments and substituent positions .
Mass Spectrometry : Use ESI-MS to verify molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
Elemental Analysis : Validate purity (>95%) via C/H/N/O/S ratios .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Protocol :
Antimicrobial Testing : Use agar dilution assays against Gram-positive/negative bacteria, referencing sulfonamide-class compounds as benchmarks .
Enzyme Inhibition : Screen for activity against kinases or proteases using fluorogenic substrates, given the imidazole moiety’s potential metal-binding properties .
Advanced Research Questions
Q. How do structural modifications (e.g., imidazole substitution) impact biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) Study Design :
Variants : Synthesize analogs with thiazole, furan, or pyridine replacements for the imidazole group .
Assays : Compare IC values in enzyme inhibition or cytotoxicity models (e.g., MTT assays on cancer cell lines) .
ADME Profiling : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays for metabolic resistance .
Q. How can conflicting data on solubility and bioavailability be resolved?
- Contradiction Analysis :
Solubility : Test in varied solvents (DMSO, PBS) and use Hansen solubility parameters to identify optimal formulation vehicles .
Bioavailability : Conduct pharmacokinetic studies in rodent models, comparing oral vs. intravenous administration. Note that HCl salt forms (common in benzamide derivatives) often enhance aqueous solubility .
Q. What computational models predict target binding modes for this compound?
- In Silico Strategies :
Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, leveraging the imidazole’s coordination with Mg ions .
MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp86 in EGFR) .
Key Research Gaps and Recommendations
- Synthesis : Explore microwave-assisted reactions to reduce imidazole coupling times .
- Toxicity : Conduct Ames tests to rule out mutagenicity, given structural similarities to controlled benzamides .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
